4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group, a methyl group, and a 2-methyl-1-oxopentan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the 2-methyl-1-oxopentan-2-yl group. Common reagents used in the synthesis include sulfonyl chlorides and amines. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonamide group to an amine.
Substitution: This reaction can replace one of the substituents on the benzene ring with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
CAS No. |
920756-69-0 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-1-oxopentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-9-13(3,10-15)14-18(16,17)12-7-5-11(2)6-8-12/h5-8,10,14H,4,9H2,1-3H3 |
InChI Key |
LTOGYGKNTPOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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